molecular formula C4H4N2O3 B11924692 5-Aminoisoxazole-4-carboxylic acid

5-Aminoisoxazole-4-carboxylic acid

Cat. No.: B11924692
M. Wt: 128.09 g/mol
InChI Key: CCWIAJURJNHBGN-UHFFFAOYSA-N
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Description

5-amino-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with an amino group at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at elevated temperatures (70–90°C) and results in the formation of the oxazole ring .

Industrial Production Methods

Industrial production of 5-amino-1,2-oxazole-4-carboxylic acid may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 5-amino-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes like prostacyclin (IP) receptor antagonists, which play a role in platelet aggregation and vasodilation . The compound’s structure allows it to bind to these targets through non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A basic heterocyclic compound with a similar ring structure but lacking the amino and carboxylic acid groups.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

5-amino-1,2-oxazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the oxazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

5-amino-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-6-9-3/h1H,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWIAJURJNHBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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